MX1013

Description

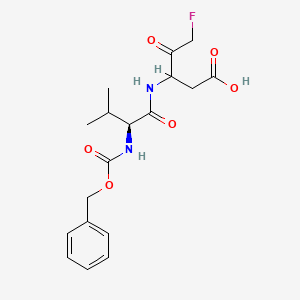

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-3-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN2O6/c1-11(2)16(17(25)20-13(8-15(23)24)14(22)9-19)21-18(26)27-10-12-6-4-3-5-7-12/h3-7,11,13,16H,8-10H2,1-2H3,(H,20,25)(H,21,26)(H,23,24)/t13?,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBWGROBJJXCJJ-VYIIXAMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Core Mechanism of MX1013: A Pan-Caspase Inhibitor with Potent Anti-Apoptotic Activity

For Immediate Release

San Diego, CA – In the landscape of apoptosis research and therapeutic development, the dipeptide pan-caspase inhibitor, MX1013, also known as Z-VD-FMK, has emerged as a significant molecule with potent anti-apoptotic properties. This technical guide provides an in-depth analysis of the mechanism of action of MX1013, summarizing key quantitative data, detailing experimental methodologies, and visualizing its operational pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the study of apoptosis and related pathologies.

Core Mechanism of Action: Irreversible Caspase Inhibition

MX1013 is a potent, irreversible dipeptide caspase inhibitor that demonstrates broad-spectrum activity against multiple members of the caspase family, key mediators of apoptosis or programmed cell death.[1][2] Its primary mechanism involves the covalent binding to the catalytic site of these cysteine proteases, thereby preventing their enzymatic activity and halting the apoptotic cascade.

The inhibitory profile of MX1013 is characterized by its high affinity for several key initiator and executioner caspases. It has been shown to inhibit caspases 1, 3, 6, 7, 8, and 9.[1][2] This broad-spectrum inhibition allows MX1013 to effectively block both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

Quantitative Inhibitory Profile

The potency of MX1013 against key caspases has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values. These values underscore the compound's high affinity for its targets.

| Caspase Target | IC50 Value (nM) |

| Caspase-1 | 20[2][3] |

| Caspase-3 | 30[1][2][3][4] |

| Caspase-6 | 5-18[2][3] |

| Caspase-7 | 5-18[2][3] |

| Caspase-8 | 5-18[2][3] |

| Caspase-9 | 5-18[2][3] |

MX1013 exhibits high selectivity for caspases, with significantly lower or no activity against other classes of proteases, such as cathepsin B, calpain I, or Factor Xa, where IC50 values are greater than 10 μM.[1][2]

Elucidation of the Anti-Apoptotic Mechanism: Key Experimental Evidence

The anti-apoptotic activity of MX1013 has been substantiated through a series of in vitro experiments that demonstrate its ability to block hallmark events of programmed cell death.

Inhibition of Caspase-3 Processing and PARP Cleavage

A critical event in the execution phase of apoptosis is the activation of caspase-3, which involves its proteolytic processing from an inactive zymogen to its active form. Activated caspase-3 then cleaves a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. Cleavage of PARP is a well-established marker of apoptosis.

In studies utilizing Jurkat T-lymphocytes treated with an anti-Fas antibody to induce apoptosis, pre-incubation with MX1013 effectively inhibited both the processing of pro-caspase-3 and the subsequent cleavage of PARP in a dose-dependent manner.[1] At a concentration of 0.5 μM, MX1013 completely prevented detectable caspase-3 processing and PARP cleavage.[1]

Prevention of DNA Fragmentation

Another key feature of apoptosis is the fragmentation of genomic DNA, which can be visualized as a characteristic "ladder" pattern on an agarose gel. Treatment of Jurkat cells with an apoptosis-inducing agent led to significant DNA fragmentation, while pre-treatment with MX1013 at concentrations as low as 0.5 μM was able to prevent this event.[1]

In Vivo Efficacy of MX1013

The therapeutic potential of MX1013 has been evaluated in several animal models of diseases where apoptosis plays a critical pathological role.

Protection Against Fulminant Liver Failure

In a mouse model of fulminant liver failure induced by the administration of an anti-Fas antibody, MX1013 demonstrated significant protective effects. A single intravenous dose of 1 mg/kg was sufficient to prevent liver damage and lethality.[1][2]

Reduction of Ischemic Damage in Brain and Heart

MX1013 has also shown efficacy in models of ischemia/reperfusion injury. In a mouse model of stroke (middle cerebral artery occlusion), intravenous administration of MX1013 (20 mg/kg bolus followed by infusion) reduced the cortical infarct size by approximately 50%.[1][2] Similarly, in a model of acute myocardial infarction, the same dosing regimen resulted in a roughly 50% reduction in heart damage.[1][2]

Detailed Experimental Protocols

In Vitro Caspase Inhibition Assay

-

Enzyme and Substrate Preparation : Recombinant human caspases (1, 3, 6, 7, 8, and 9) are diluted in an assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, and 10% glycerol). Fluorogenic peptide substrates specific for each caspase (e.g., Ac-DEVD-AMC for caspase-3) are prepared in the same buffer.

-

Inhibition Assay : MX1013 is serially diluted and pre-incubated with the respective caspase for a defined period (e.g., 30 minutes) at room temperature.

-

Reaction Initiation and Measurement : The fluorogenic substrate is added to initiate the reaction. The fluorescence intensity is measured over time using a microplate fluorometer at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

-

Data Analysis : The rate of substrate cleavage is determined, and IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Western Blot for PARP and Caspase-3 Cleavage

-

Cell Culture and Treatment : Jurkat T-lymphocytes are cultured in appropriate media. Apoptosis is induced with anti-Fas antibody (e.g., clone CH11) for a specified time (e.g., 4 hours). Cells are pre-incubated with varying concentrations of MX1013 for 2 hours prior to apoptosis induction.

-

Cell Lysis : Cells are harvested and lysed in RIPA buffer containing protease inhibitors.

-

Protein Quantification and Electrophoresis : Protein concentration is determined using a BCA assay. Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE.

-

Immunoblotting : Proteins are transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for full-length and cleaved PARP and caspase-3. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

DNA Fragmentation (TUNEL) Assay

-

Cell Preparation : Cells are treated as described for the Western blot protocol.

-

Fixation and Permeabilization : Cells are fixed with paraformaldehyde and permeabilized with a solution containing Triton X-100.

-

TUNEL Reaction : The cells are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP.

-

Analysis : The percentage of TUNEL-positive cells is quantified by flow cytometry or fluorescence microscopy.

In Vivo Anti-Fas Induced Liver Apoptosis Model

-

Animal Model : Female ND4 Swiss Webster mice are used.

-

Treatment : MX1013 is formulated in an aqueous vehicle (e.g., 50 mM Tris-HCl, pH 8.0) and administered via intravenous injection.

-

Apoptosis Induction : A lethal dose of an anti-Fas antibody (e.g., Jo2 clone) is injected intravenously.

-

Outcome Assessment : Survival is monitored over time. For mechanistic studies, liver tissues are collected at specific time points for histological analysis and biochemical assays (e.g., caspase activity).

Conclusion

MX1013 is a potent and selective dipeptide pan-caspase inhibitor with significant anti-apoptotic activity both in vitro and in vivo. Its ability to block key apoptotic events and provide protection in animal models of apoptosis-driven diseases highlights its potential as a therapeutic agent. The detailed mechanistic understanding and established experimental protocols provide a solid foundation for further preclinical and clinical investigation of MX1013.

References

- 1. MX1013, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MX1013, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

The Anti-Apoptotic Activity of MX1013: A Pan-Caspase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-apoptotic activity of MX1013, a potent and irreversible dipeptide pan-caspase inhibitor. The information presented herein is compiled from preclinical studies and is intended to inform researchers, scientists, and professionals involved in drug development about the core mechanism of action, efficacy, and experimental validation of MX1013.

Core Mechanism of Action: Inhibition of the Caspase Cascade

MX1013 exerts its anti-apoptotic effects by directly targeting and inhibiting multiple caspases, which are key cysteine proteases that execute the programmed cell death pathway known as apoptosis.[1][2] By irreversibly binding to these enzymes, MX1013 effectively halts the proteolytic cascade that leads to the characteristic morphological and biochemical hallmarks of apoptosis.

The primary molecular target of MX1013 is a range of caspases, including the initiator caspases (caspase-8 and -9) and the executioner caspases (caspase-1, -3, -6, and -7).[1][2] This broad-spectrum inhibition allows MX1013 to block apoptosis triggered by both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.

Quantitative Efficacy of MX1013

The potency of MX1013 has been quantified through both in vitro and in vivo studies. The following tables summarize the key quantitative data demonstrating the efficacy of MX1013 in inhibiting caspases and protecting against apoptotic cell death.

Table 1: In Vitro Caspase Inhibition by MX1013

| Caspase Target | IC50 Value (nM) |

| Caspase-1 | 5 - 20 |

| Caspase-3 | 5 - 20 |

| Caspase-6 | 5 - 20 |

| Caspase-7 | 5 - 20 |

| Caspase-8 | 5 - 20 |

| Caspase-9 | 5 - 20 |

| Data sourced from studies on recombinant human caspases.[1][2][3] |

Table 2: In Vivo Efficacy of MX1013 in Animal Models of Apoptosis

| Animal Model | Dosing Regimen | Efficacy |

| Mouse Anti-Fas Induced Liver Apoptosis | 1 mg/kg, i.v. | Prevented liver damage and lethality.[1][2] |

| 0.25 mg/kg, i.v. | Protected 66% of mice from lethal effects at 3 hours.[3] | |

| 1 and 10 mg/kg, i.v. | Protected 100% of mice from lethal effects at 3 hours.[3] | |

| Rat Model of Brain Ischemia/Reperfusion | 20 mg/kg i.v. bolus, followed by 5 mg/kg/h infusion for 6 or 12 hours | Reduced cortical damage by approximately 50%.[1][2] |

| Rat Model of Myocardial Ischemia/Reperfusion | 20 mg/kg i.v. bolus, followed by i.v. infusion for 12 hours | Reduced heart damage by approximately 50%.[1][2] |

Signaling Pathway of MX1013 Action

The following diagram illustrates the central role of caspases in the apoptotic signaling pathway and the mechanism by which MX1013 intervenes.

Caption: MX1013 inhibits both initiator and executioner caspases.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in the evaluation of MX1013.

In Vivo Anti-Fas Induced Liver Apoptosis Model

This model is utilized to assess the in vivo efficacy of MX1013 in a death receptor-mediated apoptosis model.

-

Animal Model: Female ND4 Swiss Webster mice (16.5–21 g) are used.[1]

-

Induction of Apoptosis: A single intravenous (i.v.) injection of 8 µg of anti-Fas monoclonal antibody (clone JO-2) is administered to induce massive hepatocyte apoptosis.[1]

-

Treatment: Five minutes following the anti-Fas antibody injection, various doses of MX1013, formulated in an aqueous vehicle (50 mM Tris-HCl, pH 8.0), are administered intravenously.[1]

-

Control Group: Control animals receive the anti-Fas antibody followed by the vehicle alone.[1]

-

Endpoint: Survival of the animals in each treatment group is monitored and recorded at 1, 3, and 24 hours post-injection.[1]

Caption: Workflow for the in vivo anti-Fas induced liver apoptosis model.

In Vivo Ischemia/Reperfusion Models

These models are employed to evaluate the protective effects of MX1013 in the context of ischemia/reperfusion injury, where apoptosis is a significant contributor to tissue damage.

Brain Ischemia/Reperfusion Model:

-

Animal Model: Rats are subjected to transient focal brain ischemia.

-

Ischemia Induction: The middle cerebral artery is occluded to induce ischemia.

-

Treatment: MX1013 is administered as a 20 mg/kg i.v. bolus 10 minutes after the onset of ischemia, followed by a continuous i.v. infusion of 5 mg/kg/h for either 6 or 12 hours.[1]

-

Reperfusion: Blood flow is restored after a defined period of occlusion.

-

Endpoint: After 24 hours of reperfusion, the animals are euthanized, and the brains are removed for determination of infarct volume.[1]

Myocardial Ischemia/Reperfusion Model:

-

Animal Model: Rats are used to model acute myocardial infarction.

-

Ischemia Induction: The left anterior descending coronary artery is occluded.

-

Treatment: A 20 mg/kg i.v. bolus of MX1013 is administered, followed by a continuous i.v. infusion for 12 hours.[1]

-

Reperfusion: The coronary artery occlusion is released.

-

Endpoint: At the end of the reperfusion period, hearts are sectioned, stained, and analyzed for infarct volume.[1]

References

The Pan-Caspase Inhibitor MX1013: A Technical Guide to its Role in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

MX1013, also known as Z-Val-Asp-Fluoromethyl Ketone (Z-VD-FMK), is a potent, irreversible dipeptide pan-caspase inhibitor with significant anti-apoptotic activity. This technical guide provides an in-depth overview of MX1013's inhibitory effects on key initiator and effector caspases—namely caspases 1, 3, 6, 7, 8, and 9. This document details the quantitative inhibitory data, experimental methodologies for assessing its efficacy, and the signaling pathways through which it exerts its cytoprotective effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of apoptosis, drug discovery, and cellular biology.

Introduction to MX1013 and Caspase Inhibition

Caspases, a family of cysteine-aspartic proteases, are central executioners of apoptosis, or programmed cell death. They are categorized as initiator caspases (e.g., caspase-8, caspase-9) and effector caspases (e.g., caspase-3, caspase-6, caspase-7). Initiator caspases are activated by pro-apoptotic signals and in turn activate the effector caspases, which then cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Caspase-1 is primarily involved in inflammation.

MX1013 is a cell-permeable dipeptide that acts as a broad-spectrum caspase inhibitor.[1][2][3] Its ability to irreversibly bind to the active site of multiple caspases makes it a valuable tool for studying apoptotic pathways and a potential therapeutic agent for diseases characterized by excessive cell death, such as ischemic injury and neurodegenerative disorders.[1][3]

Quantitative Inhibitory Activity of MX1013

The efficacy of MX1013 as a caspase inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. MX1013 exhibits potent inhibition against a range of caspases in the low nanomolar range.

| Caspase Target | IC50 Value (nM) | Reference |

| Caspase-1 | 20 | [1] |

| Caspase-3 | 30 | [1] |

| Caspase-6 | 5-18 | [1] |

| Caspase-7 | 5-18 | [1] |

| Caspase-8 | 5-18 | [1] |

| Caspase-9 | 5-18 | [1] |

Table 1: Inhibitory Concentration (IC50) of MX1013 against various caspases.

MX1013 demonstrates selectivity for caspases over other proteases like calpain I, cathepsin B, cathepsin D, renin, thrombin, and Factor Xa, for which the IC50 values are greater than 10 μM.[1]

Signaling Pathways of Apoptosis and MX1013 Inhibition

Apoptosis is primarily mediated through two major signaling pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of effector caspases. MX1013, as a pan-caspase inhibitor, can block apoptosis initiated by either pathway.

Extrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 is activated. Active caspase-8 then directly activates effector caspases like caspase-3 and -7.

Intrinsic Apoptosis Pathway

The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage or growth factor withdrawal. These signals lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome, which recruits and activates pro-caspase-9. Active caspase-9 then activates effector caspases.

Experimental Protocols for Assessing MX1013 Activity

In Vitro Assays

This assay measures the activity of caspases by detecting the fluorescence of a reporter molecule released upon cleavage of a specific substrate.

Principle: Caspase-3, for example, cleaves the fluorogenic substrate Ac-DEVD-AMC, releasing the fluorescent moiety 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is proportional to the caspase activity.

Protocol:

-

Prepare Cell Lysates:

-

Induce apoptosis in the cell line of interest (e.g., Jurkat cells treated with an anti-Fas antibody).

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., 10 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT, 1 mM PMSF, 10 µg/ml pepstatin A, 20 µg/ml leupeptin, 10 µg/ml aprotinin) on ice for 15 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the cell lysate.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

-

Perform the Assay:

-

In a 96-well black microplate, add 50 µg of cell lysate per well.

-

Add varying concentrations of MX1013 to the wells. Include a vehicle control (e.g., DMSO).

-

Add the caspase substrate (e.g., 50 µM Ac-DEVD-AMC for caspase-3) to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a microplate fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each MX1013 concentration compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the MX1013 concentration to determine the IC50 value.

-

Poly(ADP-ribose) polymerase (PARP) is a key substrate for effector caspases. Its cleavage from a 116 kDa protein to an 89 kDa fragment is a hallmark of apoptosis.

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with an apoptotic stimulus in the presence or absence of MX1013.

-

Harvest and lyse the cells as described in the caspase activity assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against PARP overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Analysis:

-

Analyze the blot for the presence of the full-length (116 kDa) and cleaved (89 kDa) PARP fragments. A reduction in the cleaved fragment in the presence of MX1013 indicates inhibition of caspase activity.

-

During apoptosis, endonucleases cleave genomic DNA into internucleosomal fragments, creating a characteristic "ladder" pattern on an agarose gel.

Protocol:

-

DNA Extraction:

-

Treat cells with an apoptotic stimulus with and without MX1013.

-

Harvest the cells and lyse them in a buffer containing a non-ionic detergent (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM EDTA, 0.5% Triton X-100).

-

Centrifuge to pellet the high molecular weight DNA.

-

Collect the supernatant containing the fragmented DNA.

-

Treat the supernatant with RNase A and then Proteinase K.

-

Precipitate the DNA with ethanol.

-

-

Agarose Gel Electrophoresis:

-

Resuspend the DNA pellet in TE buffer.

-

Run the DNA on a 1.5-2% agarose gel containing ethidium bromide.

-

Visualize the DNA under UV light.

-

-

Analysis:

-

The appearance of a DNA ladder indicates apoptosis. The absence or reduction of this ladder in MX1013-treated samples demonstrates its anti-apoptotic effect.

-

In Vivo Models

This model is used to assess the in vivo efficacy of anti-apoptotic agents.

Protocol:

-

Animal Model: Use appropriate mouse strains (e.g., BALB/c).

-

Treatment:

-

Administer MX1013 (e.g., 1 mg/kg, intravenously) or vehicle to the mice.

-

After a specified time (e.g., 15 minutes), inject a lethal dose of an agonistic anti-Fas antibody (e.g., Jo2, 0.5 µg/g).

-

-

Monitoring and Analysis:

-

Monitor the survival of the mice over a period of time (e.g., 24 hours).

-

At specific time points, collect blood samples to measure serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels as indicators of liver damage.

-

Harvest liver tissue for histological analysis (e.g., H&E staining) to assess the extent of apoptosis and necrosis.

-

This model mimics the effects of a stroke.

Protocol:

-

Animal Model: Use adult male Sprague-Dawley rats.

-

Surgical Procedure:

-

Induce transient focal cerebral ischemia by occluding the middle cerebral artery (MCAO) with an intraluminal filament for a specific duration (e.g., 2 hours).

-

Remove the filament to allow for reperfusion.

-

-

Treatment:

-

Administer MX1013 or vehicle intravenously at the onset of reperfusion.

-

-

Analysis:

-

After a survival period (e.g., 24 hours), assess the neurological deficit score.

-

Measure the infarct volume by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).

-

This model is used to study the effects of ischemia-reperfusion injury on the heart.

Protocol:

-

Animal Model: Use adult male Sprague-Dawley rats.

-

Surgical Procedure:

-

Ligate the left anterior descending (LAD) coronary artery for a defined period (e.g., 30 minutes) to induce ischemia.

-

Release the ligature to allow for reperfusion.

-

-

Treatment:

-

Administer MX1013 or vehicle intravenously before or during reperfusion.

-

-

Analysis:

-

After a reperfusion period (e.g., 24 hours), measure the infarct size as a percentage of the area at risk (AAR) using Evans blue and TTC staining.

-

Conclusion

MX1013 is a well-characterized, potent pan-caspase inhibitor that effectively blocks apoptosis in a variety of in vitro and in vivo models. Its ability to inhibit both initiator and effector caspases makes it a valuable research tool for dissecting the molecular mechanisms of programmed cell death. The comprehensive data and detailed protocols provided in this guide serve as a valuable resource for scientists and researchers working to understand and modulate apoptotic pathways for therapeutic benefit. The demonstrated efficacy of MX1013 in preclinical models of ischemic injury suggests its potential for further development as a cytoprotective agent.

References

The Pan-Caspase Inhibitor MX1013: A Technical Guide to its Effects on PARP Cleavage and DNA Fragmentation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the dipeptide pan-caspase inhibitor, MX1013, and its profound effects on the downstream apoptotic events of Poly (ADP-ribose) polymerase (PARP) cleavage and DNA fragmentation. MX1013 has demonstrated potent anti-apoptotic activity in various cell culture and in vivo models, making it a significant compound of interest for cytoprotective drug discovery and development.[1][2][3] This document outlines the mechanism of action of MX1013, presents its quantitative inhibitory data, provides detailed experimental protocols for assessing its efficacy, and visualizes the associated cellular pathways and workflows.

Core Mechanism of Action: Inhibition of Apoptotic Signaling

MX1013 is a potent, irreversible dipeptide caspase inhibitor that effectively blocks the activity of multiple caspases, which are key proteases in the apoptotic cascade.[2][4] By inhibiting these enzymes, MX1013 prevents the proteolytic processing of essential cellular substrates, thereby halting the progression of programmed cell death. Its primary mechanism involves the inhibition of effector caspases, such as caspase-3, which are directly responsible for the cleavage of PARP and the subsequent fragmentation of genomic DNA.[1][4]

The signaling pathway initiated by an apoptotic stimulus, such as the activation of the Fas death receptor, leads to the activation of initiator caspases (e.g., caspase-8). These, in turn, activate effector caspases (e.g., caspase-3), which then execute the final stages of apoptosis. One of the key substrates of activated caspase-3 is PARP, a nuclear enzyme involved in DNA repair.[5] Cleavage of PARP by caspase-3 inactivates the enzyme, preventing it from repairing DNA damage and facilitating the subsequent breakdown of the genome by endonucleases.[5] MX1013 intervenes by directly inhibiting the activity of these caspases, thus preserving PARP integrity and preventing DNA fragmentation.

Quantitative Data on MX1013 Activity

MX1013 has been characterized as a highly potent inhibitor of multiple caspases. The following table summarizes the key quantitative data regarding its inhibitory activity.

| Parameter | Value | Target Caspases | Notes |

| IC₅₀ | 5-20 nM | Caspases 1, 3, 6, 7, 8, and 9 | Demonstrates broad-spectrum caspase inhibition.[2][3] |

| IC₅₀ for Caspase-3 | 30 nM | Recombinant human caspase-3 | Highlights potent inhibition of a key effector caspase.[1][4] |

| Effective Concentration | As low as 0.5 µM | In cell culture models | Blocks apoptosis, including PARP cleavage and DNA fragmentation.[1][2] |

| Selectivity | >10 µM | Cathepsin B, calpain I, Factor Xa | Poor inhibitor of non-caspase proteases, indicating high selectivity.[1][2] |

Experimental Protocols

The following are detailed methodologies for assessing the effect of MX1013 on PARP cleavage and DNA fragmentation.

PARP Cleavage Assay via Western Blotting

This protocol outlines the detection of PARP cleavage in cell lysates using Western blotting, a standard technique to identify the full-length (116 kDa) and cleaved (89 kDa) fragments of PARP.

Materials:

-

Cell culture reagents

-

MX1013

-

Apoptotic stimulus (e.g., anti-Fas antibody, staurosporine)

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against PARP (recognizing both full-length and cleaved forms)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Pre-incubate the cells with various concentrations of MX1013 for 1-2 hours. Induce apoptosis by adding the chosen apoptotic stimulus and incubate for the desired time. Include appropriate controls (untreated, stimulus only, MX1013 only).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary anti-PARP antibody overnight at 4°C. Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane thoroughly with TBST.

-

Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system. The presence of the 89 kDa fragment indicates PARP cleavage.

DNA Fragmentation Analysis

DNA fragmentation can be assessed qualitatively by DNA laddering assay or quantitatively using a TUNEL assay.

This method visualizes the characteristic ladder-like pattern of DNA fragments resulting from apoptosis.

References

- 1. sileks.com [sileks.com]

- 2. Detection of DNA Fragmentation in Apoptotic Cells by TUNEL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]

- 4. Detection of DNA fragmentation by TUNEL assay [bio-protocol.org]

- 5. TUNEL assay - Wikipedia [en.wikipedia.org]

Z-VD-FMK: A Foundational Guide to a Seminal Pan-Caspase Inhibitor

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyloxycarbonyl-Valyl-Alanyl-Aspartyl-(O-methyl)-fluoromethylketone, commonly abbreviated as Z-VD-FMK or Z-VAD-FMK, stands as a cornerstone tool in the study of programmed cell death. As a cell-permeable, irreversible pan-caspase inhibitor, it has been instrumental in elucidating the roles of the caspase enzyme family in apoptosis, inflammation, and other cellular processes.[1][2] Z-VAD-FMK functions by covalently binding to the catalytic site of most caspases, thereby preventing the proteolytic cascade essential for the execution of apoptosis.[3][4]

This technical guide provides a comprehensive overview of the foundational research on Z-VAD-FMK, detailing its mechanism of action, inhibition profile, critical experimental protocols, and key considerations for its use in a research setting, including its significant off-target effects.

Chemical and Physical Properties

Z-VAD-FMK is a synthetic peptide derivative designed for enhanced cell permeability and stability.[1] Its key characteristics are summarized below.

| Property | Value | Reference |

| Full Name | Carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone | [1][3] |

| Chemical Formula | C₂₂H₃₀FN₃O₇ | [3] |

| Molecular Weight | 467.49 g/mol | [3] |

| Appearance | Lyophilized solid | |

| Purity | Typically ≥95% (HPLC) | [3] |

| Solubility | Soluble in DMSO (e.g., to 20 mM) | [1][3] |

| Storage | Store at -20°C |

Mechanism of Action

Caspases are a family of cysteine-aspartic proteases that play a central role in initiating and executing apoptosis.[5] Z-VAD-FMK's inhibitory action is conferred by its peptide sequence (Val-Ala-Asp), which mimics a caspase substrate, and a fluoromethylketone (FMK) reactive group.[6] The inhibitor enters the cell and its peptide portion is recognized by the active site of a caspase. The FMK group then forms an irreversible covalent thioether bond with the cysteine residue in the enzyme's catalytic center, permanently inactivating it.[3][4] This broad-spectrum inhibition halts the proteolytic processing of downstream caspases and their substrates, effectively blocking the apoptotic signaling cascade.[3]

Quantitative Inhibition Profile

Z-VAD-FMK is characterized as a "pan-caspase" or broad-spectrum inhibitor, meaning it targets multiple caspases. However, its potency varies. While specific IC50 values can differ based on assay conditions, Z-VAD-FMK generally inhibits multiple caspases at low to mid-nanomolar concentrations.[7] It potently inhibits human caspases-1, -3, -4, -5, -6, -7, -8, -9, and -10, with weaker activity against caspase-2.[3][8]

| Caspase Target | Reported Inhibition Potency | Reference(s) |

| Pan-Caspase | IC50 range of 0.0015 - 5.8 mM in vitro for apoptosis induction | |

| Multiple | Inhibits most caspases at low-mid nanomolar concentrations | [7] |

| Caspase-1 | Potent inhibitor | [3] |

| Caspase-3 | Potent inhibitor; blocks processing of CPP32 (caspase-3) | [3] |

| Caspase-2 | Weakly inhibited | [8] |

Biological Effects and Signaling Pathways

Primary Effect: Inhibition of Apoptosis

The principal application of Z-VAD-FMK is to prevent apoptosis. It can block both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways by inhibiting the initiator and executioner caspases that drive them.

Secondary and Off-Target Effects

While a powerful tool, Z-VAD-FMK is not perfectly specific and can produce significant biological effects unrelated to caspase inhibition. Researchers must be aware of these phenomena to avoid misinterpretation of experimental data.

-

Induction of Necroptosis: In some cell types, particularly when apoptosis is blocked by caspase-8 inhibition, Z-VAD-FMK can trigger necroptosis, a form of programmed inflammatory cell death.[9][10] This process is dependent on the kinases RIPK1 and RIPK3.[9][10]

-

Induction of Autophagy: Z-VAD-FMK has been shown to induce autophagy. This effect is not a direct result of caspase inhibition but stems from its off-target inhibition of peptide:N-glycanase (NGLY1), an enzyme involved in ER-associated degradation (ERAD).[11][12][13] For studies where autophagy could be a confounding factor, the alternative pan-caspase inhibitor Q-VD-OPh, which does not inhibit NGLY1, is recommended.[12][14]

References

- 1. Caspase Inhibitor Z-VAD-FMK [promega.com]

- 2. The history of Z-VAD-FMK, a tool for understanding the significance of caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. invivogen.com [invivogen.com]

- 4. researchgate.net [researchgate.net]

- 5. Z-VAD-FMK is a Well-Known pan Caspase Inhibitor | MedChemExpress [medchemexpress.eu]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]

- 11. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 14. Sugar coating autophagy: exploring the links between the inhibition of NGLY1 (N-glycanase 1) and autophagy induction - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of MX1013 in Preclinical Studies: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the preclinical data available for MX1013, a potent, irreversible dipeptide pan-caspase inhibitor. MX1013 has demonstrated significant anti-apoptotic activity across a range of in vitro and in vivo models, positioning it as a promising candidate for further preclinical and clinical investigation in apoptosis-related diseases. This guide summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows to support ongoing research and development efforts.

Core Mechanism of Action

MX1013 is a broad-spectrum caspase inhibitor that acts by irreversibly binding to the active site of multiple caspases, the key effector enzymes in the apoptotic cell death pathway.[1][2][3] By inhibiting both initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3, Caspase-6, Caspase-7), MX1013 effectively blocks the downstream proteolytic cascade that leads to the characteristic morphological and biochemical hallmarks of apoptosis.[2][3][4] Its primary mechanism involves preventing the proteolytic maturation of caspase-3 and the subsequent cleavage of critical cellular substrates like Poly (ADP-ribose) polymerase (PARP), ultimately inhibiting the fragmentation of genomic DNA and preserving cell viability.[1][2][5]

Figure 1: MX1013 Mechanism of Action in the Apoptotic Pathway.

Quantitative Data Presentation

The preclinical efficacy of MX1013 has been quantified in both enzymatic assays and disease-relevant animal models. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of MX1013

This table outlines the half-maximal inhibitory concentrations (IC₅₀) of MX1013 against various caspase and non-caspase proteases, demonstrating its potency and selectivity.

| Target Enzyme Family | Specific Protease | IC₅₀ Value | Reference |

| Caspases | Recombinant Human Caspase-3 | 30 nM | [1][2] |

| Caspase-1 | 20 nM | [2] | |

| Caspases-6, -7, -8, -9 | 5 - 18 nM | [2] | |

| Non-Caspase Proteases | Cathepsin B, Calpain I | > 10 µM | [1][2][3][5] |

| Factor Xa | > 10 µM | [1][2][3][5] | |

| Cathepsin D, Renin | > 10 µM | [2] | |

| Thrombin | > 100 µM | [2] |

Table 2: In Vivo Efficacy of MX1013 in Preclinical Models

This table presents the effective doses and corresponding outcomes of MX1013 administration in various animal models of apoptosis-driven pathologies.

| Preclinical Model | Animal Species | Dosing Regimen (i.v.) | Key Outcome | Reference |

| Anti-Fas Induced Liver Apoptosis | Mouse | 0.25 mg/kg | 66% protection from lethality at 3h | [1][5] |

| 1 mg/kg | 100% protection from lethality; prevented liver damage | [1][2][3][5] | ||

| 10 mg/kg | 100% protection from lethality at 3h | [1][5] | ||

| Brain Ischemia/Reperfusion Injury | Not Specified | 20 mg/kg bolus + 6-12h infusion | ~50% reduction in cortical damage | [2][3] |

| Acute Myocardial Infarction | Not Specified | 20 mg/kg bolus + 12h infusion | ~50% reduction in heart damage | [2][3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following section describes the protocols for key experiments cited in the literature.

Protocol 1: Caspase 3 Processing and PARP Cleavage Assay (In Vitro)

This protocol was used to assess the ability of MX1013 to inhibit key biochemical markers of apoptosis in a cellular context.[5]

-

Cell Line: Jurkat T-lymphocytes.

-

Procedure:

-

Culture Jurkat cells under standard conditions.

-

Pre-incubate the cells for 2 hours with varying concentrations of MX1013 (e.g., 0, 0.05, 0.1, 0.25, 0.5 µM).

-

Induce apoptosis using a suitable stimulus (e.g., doxorubicin or anti-Fas antibody).

-

Continue incubation for a predetermined period to allow for apoptotic progression in control wells.

-

Harvest cells and prepare protein lysates.

-

Analyze the lysates for caspase-3 processing (cleavage of pro-caspase-3 into its active p17/p12 subunits) and PARP cleavage by Western Blot.

-

-

Observed Results: At 0.5 µM, MX1013 completely prevented detectable caspase-3 processing and PARP cleavage.[1][5] At a concentration as low as 0.05 µM, both markers of apoptosis were still markedly reduced.[1][5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MX1013, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MX1013, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

Application Notes and Protocols for MX1013 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

MX1013 is a potent, irreversible dipeptide pan-caspase inhibitor with significant anti-apoptotic activity.[1][2][3] It functions by targeting and inhibiting a range of caspases, which are key proteases involved in the execution phase of apoptosis, or programmed cell death.[1][3] Understanding the mechanism of action and having robust protocols for utilizing MX1013 are crucial for researchers investigating apoptosis in various physiological and pathological contexts. These application notes provide detailed methodologies for the use of MX1013 in cell culture experiments to study its cytoprotective effects.

Mechanism of Action

MX1013 exerts its anti-apoptotic effects by inhibiting multiple caspases, including the initiator caspases (caspase-8 and -9) and the executioner caspases (caspase-3, -6, and -7).[1][3] By blocking the activity of these enzymes, MX1013 prevents the downstream cleavage of key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), and ultimately inhibits the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[1][2]

Apoptotic Signaling Pathway and the Role of MX1013

Caption: Apoptotic signaling pathways inhibited by MX1013.

Quantitative Data Summary

The following tables summarize the inhibitory activity of MX1013 against various caspases and its effective concentrations in cell culture experiments.

Table 1: Inhibitory Concentration (IC50) of MX1013 against Recombinant Human Caspases

| Caspase Target | IC50 (nM) |

| Caspase-1 | 20 |

| Caspase-3 | 30 |

| Caspase-6 | 5-18 |

| Caspase-7 | 5-18 |

| Caspase-8 | 5-20 |

| Caspase-9 | 5-18 |

Data sourced from multiple studies.[1][2]

Table 2: Effective Concentrations of MX1013 in Cell Culture Models of Apoptosis

| Cell Line | Apoptosis Inducer | Assay | Effective Concentration (µM) | Reference |

| Jurkat | Anti-Fas antibody | Caspase-3 Processing | 0.05 - 0.5 | [2] |

| Jurkat | Anti-Fas antibody | PARP Cleavage | 0.05 - 0.5 | [2] |

| Jurkat | Doxorubicin | Membrane Blebbing | Not specified | [1] |

| HeLa | Not specified | DNA Fragmentation | As low as 0.5 | [1] |

Experimental Protocols

Here are detailed protocols for key experiments to assess the anti-apoptotic effects of MX1013 in cell culture.

Experimental Workflow Overview

Caption: General workflow for studying MX1013's effects.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytoprotective effect of MX1013 against an apoptotic stimulus.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

Apoptosis-inducing agent

-

MX1013

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of MX1013 (e.g., 0.1, 0.5, 1, 5, 10 µM) for 2 hours. Include a vehicle control (e.g., DMSO).

-

Induce apoptosis by adding the chosen stimulus (e.g., staurosporine, TNF-α) to the wells, except for the untreated control wells.

-

Incubate the plate for a period sufficient to induce apoptosis (e.g., 24-48 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

Apoptosis-inducing agent

-

MX1013

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Pre-treat cells with MX1013 for 2 hours before inducing apoptosis.

-

Induce apoptosis and incubate for the desired time.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Caspase-3 Activity Assay (Fluorometric)

This assay directly measures the activity of caspase-3, a key executioner caspase.

Materials:

-

Cells of interest

-

Cell culture plates

-

Apoptosis-inducing agent

-

MX1013

-

Caspase-3 Fluorometric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and caspase-3 substrate like DEVD-AFC)

-

Fluorometric microplate reader

Procedure:

-

Seed and treat cells with MX1013 and an apoptosis inducer as described in the previous protocols.

-

Harvest the cells and lyse them using the provided lysis buffer.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

In a 96-well black plate, add an equal amount of protein from each sample.

-

Prepare the reaction buffer with DTT and add it to each well.

-

Add the caspase-3 substrate (DEVD-AFC) to each well to initiate the reaction.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

-

The fluorescence intensity is proportional to the caspase-3 activity.

Western Blot for PARP Cleavage

This method detects the cleavage of PARP, a substrate of activated caspase-3, as a marker of apoptosis.

Materials:

-

Cells of interest

-

Cell culture plates

-

Apoptosis-inducing agent

-

MX1013

-

RIPA lysis buffer with protease inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against PARP (recognizing both full-length and cleaved forms)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed and treat cells with MX1013 and an apoptosis inducer.

-

Harvest cells and lyse them in RIPA buffer.

-

Quantify the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

Full-length PARP: ~116 kDa

-

Cleaved PARP: ~89 kDa fragment is a hallmark of apoptosis.

-

References

Optimal Concentration of MX1013 for In Vitro Apoptosis Induction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

MX1013 is a potent, irreversible dipeptide pan-caspase inhibitor that has demonstrated significant anti-apoptotic activity in various in vitro models. This document provides detailed application notes and protocols for determining the optimal concentration of MX1013 for inducing apoptosis in vitro, summarizing key quantitative data, and outlining the underlying signaling pathways.

Introduction

Apoptosis, or programmed cell death, is a critical physiological process. Its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. Caspases, a family of cysteine proteases, are central executioners of the apoptotic cascade. MX1013, also known as Z-VD-fmk, acts as a broad-spectrum caspase inhibitor, making it a valuable tool for studying and potentially modulating apoptotic pathways.[1][2] This document serves as a comprehensive guide for researchers utilizing MX1013 in in vitro apoptosis assays.

Data Summary: In Vitro Efficacy of MX1013

The following table summarizes the effective concentrations of MX1013 in inhibiting apoptosis in cellular models. The data highlights the compound's ability to block key apoptotic markers at nanomolar to low micromolar concentrations.

| Cell Line | Apoptosis Inducer | Incubation Time | Key Apoptotic Markers | Effective MX1013 Concentration | Outcome | Reference |

| Jurkat T-lymphocytes | Not Specified | 2 hours (pre-incubation) | Caspase-3 processing, PARP cleavage | 0.05 µM | Marked reduction in caspase-3 processing and PARP cleavage. | [3] |

| Jurkat T-lymphocytes | Not Specified | 2 hours (pre-incubation) | Caspase-3 processing, PARP cleavage | 0.5 µM | Complete inhibition of caspase-3 processing and PARP cleavage. | [3][4] |

| Various cell culture models | Not Specified | Not Specified | Caspase-3 processing, PARP cleavage, DNA fragmentation | As low as 0.5 µM | Blocked apoptosis. | [1][2] |

Table 1: Summary of MX1013 In Vitro Efficacy

Mechanism of Action: Caspase Inhibition

MX1013 is a dipeptide-based inhibitor that covalently binds to the active site of caspases, thereby irreversibly inactivating them. It exhibits potent inhibitory activity against a range of initiator and effector caspases.

| Caspase Target | IC50 Value | Reference |

| Caspase-1 | 5 - 20 nM | [1][2] |

| Caspase-3 | 5 - 20 nM | [1][2] |

| Caspase-6 | 5 - 20 nM | [1][2] |

| Caspase-7 | 5 - 20 nM | [1][2] |

| Caspase-8 | 5 - 20 nM | [1][2] |

| Caspase-9 | 5 - 20 nM | [1][2] |

Table 2: Inhibitory Activity of MX1013 against Various Caspases

Experimental Protocols

Protocol 1: Determination of Optimal MX1013 Concentration using Western Blot for Caspase-3 and PARP Cleavage

This protocol describes the use of Western blotting to assess the dose-dependent inhibition of apoptosis by MX1013 through the analysis of caspase-3 and PARP cleavage.

Materials:

-

Cell line of interest (e.g., Jurkat T-lymphocytes)

-

Complete cell culture medium

-

Apoptosis-inducing agent (e.g., Staurosporine, TNF-α)

-

MX1013 (powder or stock solution)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-cleaved caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot imaging system

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will allow for approximately 70-80% confluency at the time of treatment.

-

MX1013 Pre-treatment: Prepare a serial dilution of MX1013 in complete cell culture medium. A suggested starting range is 0.01 µM to 10 µM. Remove the old medium from the cells and add the medium containing the different concentrations of MX1013. Include a vehicle control (e.g., DMSO). Incubate for 2 hours.

-

Apoptosis Induction: Add the apoptosis-inducing agent at a pre-determined optimal concentration to all wells except the negative control.

-

Incubation: Incubate the plate for the desired period to induce apoptosis (e.g., 4-24 hours).

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well.

-

Incubate on ice for 30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Western Blotting:

-

Normalize the protein concentrations for all samples.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against cleaved caspase-3 and PARP overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize to the loading control. The optimal concentration of MX1013 is the lowest concentration that shows significant inhibition of caspase-3 and PARP cleavage.

Visualizations

Caption: Experimental workflow for determining the optimal MX1013 concentration.

Caption: Simplified signaling pathway of apoptosis and the inhibitory action of MX1013.

References

- 1. MX1013, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MX1013, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for In Vivo Administration of MX1013 in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

MX1013, also known as Z-VD-fmk, is a potent, irreversible dipeptide pan-caspase inhibitor with significant anti-apoptotic activity.[1][2][3] It effectively inhibits a range of caspases, including caspases 1, 3, 6, 7, 8, and 9, with IC50 values in the low nanomolar range (5-20 nM).[2][3][4] This broad-spectrum caspase inhibition makes MX1013 a valuable tool for studying the role of apoptosis in various pathological conditions and a potential therapeutic agent for diseases characterized by excessive cell death. In preclinical studies, MX1013 has demonstrated systemic efficacy in animal models of liver failure, brain ischemia, and myocardial infarction.[2][3] These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of MX1013 in mice.

Mechanism of Action

MX1013 exerts its anti-apoptotic effects by directly inhibiting the activity of caspases, a family of cysteine proteases that are central executioners of the apoptotic cascade. By blocking these enzymes, MX1013 prevents the cleavage of key cellular substrates, such as poly (ADP-ribose) polymerase (PARP), and the subsequent fragmentation of genomic DNA, thereby protecting cells from apoptotic death.[1][2][5]

Quantitative Data Summary

The following tables summarize the quantitative data from key in vivo studies of MX1013 in mice.

Table 1: Efficacy of MX1013 in Anti-Fas Induced Liver Apoptosis Model

| Dosage (mg/kg) | Administration Route | Protection from Lethality (at 3 hours) | Reference |

| 0.25 | Intravenous (i.v.) | 66% | [1] |

| 1 | Intravenous (i.v.) | 100% | [1][3] |

| 10 | Intravenous (i.v.) | 100% | [1] |

Table 2: Efficacy of MX1013 in Ischemia/Reperfusion Injury Models

| Animal Model | Dosage (mg/kg) | Administration Route | Reduction in Tissue Damage | Reference |

| Brain Ischemia/Reperfusion | 20 (bolus) + i.v. infusion | Intravenous (i.v.) | ~50% reduction in cortical damage | [2][3] |

| Acute Myocardial Infarction | 20 (bolus) + i.v. infusion | Intravenous (i.v.) | ~50% reduction in heart damage | [2][3] |

Experimental Protocols

Protocol 1: Preparation of MX1013 for In Vivo Administration

This protocol describes the preparation of MX1013 for intravenous, intraperitoneal, and oral administration in mice.

Materials:

-

MX1013 powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Corn Oil

-

20% SBE-β-CD in Saline

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath (optional)

Vehicle Formulations:

-

For Intravenous (i.v.) Injection (Clear Solution):

-

For Intraperitoneal (i.p.) and Oral (p.o.) Administration (Suspension):

-

Prepare a stock solution of 25.0 mg/mL MX1013 in DMSO.

-

To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix well.

-

Add 50 µL of Tween-80 and mix until uniform.

-

Add 450 µL of Saline to bring the final volume to 1 mL. This results in a 2.5 mg/mL suspension.[1]

-

-

Alternative Formulations:

Note: If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] Always prepare fresh solutions on the day of the experiment.

Protocol 2: In Vivo Administration of MX1013 in a Mouse Model of Fas-Induced Liver Apoptosis

This protocol outlines the procedure for evaluating the protective effects of MX1013 against anti-Fas antibody-induced lethal liver apoptosis in mice.

Materials and Animals:

-

Female ND4 Swiss Webster mice (or other appropriate strain)

-

MX1013 solution (prepared as in Protocol 1 for i.v. injection)

-

Anti-Fas antibody (e.g., Jo2)

-

Vehicle control solution

-

Syringes and needles for intravenous injection

-

Animal monitoring equipment

Experimental Workflow:

Procedure:

-

Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

-

Group Allocation: Randomly assign mice to different treatment groups (e.g., vehicle control, 0.25 mg/kg MX1013, 1 mg/kg MX1013, 10 mg/kg MX1013).

-

MX1013 Administration: Administer the appropriate dose of MX1013 or vehicle control via intravenous injection into the tail vein.

-

Induction of Apoptosis: Shortly after MX1013 administration (e.g., 15-30 minutes), inject the anti-Fas antibody intravenously.

-

Monitoring: Monitor the mice for signs of morbidity and mortality at regular intervals (e.g., every 30 minutes for the first 4 hours, then hourly).

-

Endpoint: The primary endpoint is survival. The experiment can be terminated at a predetermined time point (e.g., 3-6 hours) for tissue collection and further analysis.

-

Tissue Collection and Analysis (Optional): At the experimental endpoint, euthanize surviving animals and collect liver tissue for histological analysis (e.g., H&E staining) and biochemical assays to assess apoptosis (e.g., caspase activity assays, TUNEL staining, Western blot for cleaved PARP).

Disclaimer: These protocols are intended as a guide. Researchers should optimize the protocols for their specific experimental conditions and adhere to all institutional and national guidelines for animal welfare.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MX1013, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MX1013, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols: Utilizing MX1013 in a Mouse Model of Acute Liver Failure

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of MX1013, a potent dipeptide pan-caspase inhibitor, in a well-established mouse model of acute liver failure (ALF). The information presented is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of caspase inhibitors in apoptosis-driven liver pathologies.

Introduction

Acute liver failure is a devastating clinical syndrome characterized by massive hepatocyte death, leading to a rapid decline in liver function. Apoptosis, or programmed cell death, is a key mechanism underlying the extensive parenchymal damage seen in various forms of ALF. The Fas receptor (CD95/APO-1), a member of the tumor necrosis factor receptor superfamily, plays a pivotal role in initiating the apoptotic cascade in hepatocytes. Activation of the Fas receptor by its ligand or agonistic antibodies triggers a signaling pathway that culminates in the activation of caspases, a family of cysteine proteases that execute the apoptotic program.

MX1013 is an irreversible dipeptide pan-caspase inhibitor that has demonstrated significant anti-apoptotic activity in preclinical studies.[1] By blocking the activity of key executioner caspases, MX1013 offers a promising therapeutic strategy to mitigate hepatocyte apoptosis and prevent the progression of acute liver failure. The anti-Fas antibody-induced model of ALF in mice provides a robust and reproducible platform to investigate the in vivo efficacy of caspase inhibitors like MX1013.[1][2] This model closely mimics the apoptotic pathways implicated in certain human liver diseases.

Mechanism of Action of MX1013 in Fas-Mediated Liver Injury

MX1013 exerts its hepatoprotective effect by directly inhibiting the activity of multiple caspases, including the initiator caspase-8 and the executioner caspase-3.[1] In the Fas-mediated apoptotic pathway, the binding of an agonistic anti-Fas antibody (e.g., Jo2) to the Fas receptor on hepatocytes leads to the recruitment of the adaptor protein FADD and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 is activated, which in turn cleaves and activates downstream effector caspases like caspase-3. Activated caspase-3 then orchestrates the dismantling of the cell by cleaving a multitude of cellular substrates. MX1013, as a pan-caspase inhibitor, intervenes at these critical steps, preventing the amplification of the apoptotic signal and preserving hepatocyte integrity.

Figure 1: Simplified Fas-mediated apoptosis pathway and the inhibitory action of MX1013.

Experimental Protocols

The following protocols provide a detailed methodology for inducing acute liver failure in mice using an anti-Fas antibody and for evaluating the protective effects of MX1013.

Protocol 1: Induction of Acute Liver Failure using Anti-Fas Antibody (Jo2)

Materials:

-

Male BALB/c mice (8-10 weeks old)

-

Anti-mouse Fas antibody (clone Jo2, BD Biosciences or equivalent)

-

Sterile, pyrogen-free phosphate-buffered saline (PBS)

-

Syringes and needles for intravenous or intraperitoneal injection

Procedure:

-

Acclimate mice for at least one week under standard laboratory conditions.

-

Prepare the Jo2 antibody solution by diluting it in sterile PBS to the desired concentration. A typical dose to induce fulminant hepatitis is in the range of 0.1 to 0.5 µg/g body weight.[3]

-

Administer the Jo2 antibody solution to the mice via a single intraperitoneal (i.p.) or intravenous (i.v.) injection.

-

Monitor the mice closely for clinical signs of liver failure, such as lethargy, ruffled fur, and hypothermia.

-

At predetermined time points (e.g., 3, 6, 12, and 24 hours post-injection), euthanize a subset of animals for sample collection.

-

Collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST).

-

Harvest the liver for histopathological analysis and biochemical assays.

Protocol 2: Administration of MX1013 for Hepatoprotection

Materials:

-

MX1013 (synthesized as per literature or commercially sourced)

-

Vehicle for MX1013 dissolution (e.g., sterile water for injection or PBS)

-

Syringes and needles for intravenous injection

Procedure:

-

Prepare a stock solution of MX1013 in the appropriate vehicle.

-

Administer MX1013 to the mice via intravenous (i.v.) injection. A dose of 1 mg/kg has been shown to be effective.[1]

-

The timing of MX1013 administration is critical. It can be given as a prophylactic treatment (e.g., 30 minutes to 1 hour before Jo2 injection) or as a therapeutic intervention at a specified time after the induction of liver failure.

-

Follow the procedures outlined in Protocol 1 for the induction of ALF and sample collection. Include appropriate control groups: a vehicle-treated group receiving the Jo2 antibody and a control group receiving neither Jo2 nor MX1013.

Protocol 3: Assessment of Hepatocellular Injury and Apoptosis

1. Serum Aminotransferase Measurement:

-

Collect blood samples and allow them to clot at room temperature.

-

Centrifuge to separate the serum.

-

Measure the activity of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using a commercial enzymatic assay kit according to the manufacturer's instructions.

2. Histopathological Analysis:

-

Fix a portion of the liver in 10% neutral buffered formalin.

-

Embed the tissue in paraffin and cut sections (4-5 µm).

-

Stain the sections with hematoxylin and eosin (H&E) to assess the extent of necrosis and inflammation.

-

Perform TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect apoptotic cells.

3. Caspase Activity Assay:

-

Homogenize a portion of the liver tissue in a lysis buffer.

-

Determine the protein concentration of the lysate.

-

Measure the activity of caspase-3 and caspase-8 using fluorometric or colorimetric assay kits.

Data Presentation

The following tables summarize the expected quantitative data from studies evaluating MX1013 in the anti-Fas antibody-induced acute liver failure model.

Table 1: Effect of MX1013 on Serum Aminotransferase Levels

| Treatment Group | Dose (mg/kg) | Time Post-Jo2 (hours) | Serum ALT (U/L) (Mean ± SD) | Serum AST (U/L) (Mean ± SD) |

| Control (No Jo2) | - | 24 | 35 ± 8 | 50 ± 12 |

| Jo2 + Vehicle | - | 3 | 1500 ± 350 | 2500 ± 500 |

| Jo2 + Vehicle | - | 6 | 3500 ± 700 | 5000 ± 900 |

| Jo2 + MX1013 | 0.1 | 6 | 2800 ± 550 | 4000 ± 750 |

| Jo2 + MX1013 | 1.0 | 6 | 800 ± 150 | 1200 ± 200 |

| Jo2 + MX1013 | 10 | 6 | 400 ± 80 | 600 ± 110 |

Table 2: Effect of MX1013 on Pro-inflammatory Cytokine Levels

| Treatment Group | Dose (mg/kg) | Time Post-Jo2 (hours) | Serum TNF-α (pg/mL) (Mean ± SD) | Serum IL-6 (pg/mL) (Mean ± SD) |

| Control (No Jo2) | - | 6 | 10 ± 3 | 20 ± 5 |

| Jo2 + Vehicle | - | 6 | 500 ± 120 | 800 ± 150 |

| Jo2 + MX1013 | 1.0 | 6 | 200 ± 50 | 300 ± 70 |

Table 3: Effect of MX1013 on Survival Rate

| Treatment Group | Dose (mg/kg) | Survival Rate at 24 hours (%) | Survival Rate at 5 days (%) |

| Jo2 + Vehicle | - | 20% | 0% |

| Jo2 + MX1013 | 0.1 | 40% | 10% |

| Jo2 + MX1013 | 1.0 | 80% | 70% |

| Jo2 + MX1013 | 10 | 100% | 90% |

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for evaluating the efficacy of MX1013 in the mouse model of acute liver failure.

Figure 2: Experimental workflow for testing MX1013 in a mouse ALF model.

Conclusion

The use of MX1013 in the anti-Fas antibody-induced mouse model of acute liver failure provides a valuable preclinical platform for investigating the therapeutic potential of caspase inhibition in apoptosis-mediated liver diseases. The protocols and data presented in these application notes serve as a guide for researchers to design and conduct robust in vivo studies. The potent hepatoprotective effects of MX1013, as evidenced by the reduction in liver injury markers and improved survival, underscore the promise of this compound for further development as a treatment for acute liver failure.

References

- 1. MX1013, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MX1013, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protection against Fas-induced fulminant hepatic failure in liver specific integrin linked kinase knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

Application of MX1013 in Studies of Myocardial Infarction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

MX1013 exerts its cardioprotective effects by inhibiting multiple caspases, which are key proteases involved in the execution phase of apoptosis, or programmed cell death.[1][2] Myocardial ischemia and subsequent reperfusion trigger apoptotic pathways, leading to cardiomyocyte death and infarct expansion.[3] MX1013 intervenes in this process by blocking the activity of initiator and effector caspases, thereby preventing the downstream events of apoptosis, such as DNA fragmentation and the cleavage of cellular proteins like PARP.[1][4]

The signaling pathway targeted by MX1013 is central to the intrinsic and extrinsic apoptotic cascades. Ischemia/reperfusion injury activates these pathways, leading to the activation of caspases. MX1013, as a pan-caspase inhibitor, broadly suppresses this activation.

Caption: Mechanism of MX1013 in Myocardial Infarction.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and properties of MX1013.

Table 1: In Vitro Caspase Inhibition by MX1013

| Caspase Target | IC50 Value (nM) |

| Caspase-1 | 5 - 20 |

| Caspase-3 | 5 - 20 (30 nM for recombinant human) |

| Caspase-6 | 5 - 20 |

| Caspase-7 | 5 - 20 |

| Caspase-8 | 5 - 20 |

| Caspase-9 | 5 - 20 |

| Data sourced from multiple studies.[1][2][3][4] |

Table 2: In Vivo Efficacy of MX1013 in a Rat Model of Myocardial Infarction

| Treatment Group | Dose | Infarct Size (% of Ischemic Zone) | Reduction in Infarct Size |

| Vehicle Control | N/A | 21 ± 2.4 | N/A |

| MX1013 | 20 mg/kg (i.v. bolus) + i.v. infusion for 12h | 10 ± 3.5 | ~50% |

| Data represents mean ± s.e.m.[1] |

Experimental Protocols

Below are detailed protocols for key experiments involving MX1013 in the context of myocardial infarction research.

In Vivo Myocardial Infarction Model and MX1013 Administration

This protocol describes the induction of myocardial infarction in a rodent model and the subsequent treatment with MX1013.

Caption: Workflow for In Vivo MI Model and MX1013 Treatment.

Materials:

-

MX1013 (Z-VD-fmk)

-

Vehicle solution (e.g., saline, DMSO/PEG300/Tween-80/Saline mixture)[4]

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments for thoracotomy

-

Ventilator

-

Suture for coronary artery ligation

-

Triphenyltetrazolium chloride (TTC) stain

-

Phosphate-buffered saline (PBS)

Procedure:

-

Animal Preparation: Anesthetize the animal (e.g., rat, mouse) and initiate mechanical ventilation.

-

Surgical Procedure: Perform a left thoracotomy to expose the heart.

-

Induction of Ischemia: Ligate the left anterior descending (LAD) coronary artery with a suture to induce myocardial ischemia. The duration of ischemia can vary depending on the experimental design (e.g., 60 minutes).[5][6]

-

MX1013 Administration: At the onset of reperfusion (or as per the study design), administer a bolus intravenous (i.v.) injection of MX1013 (e.g., 20 mg/kg) followed by a continuous i.v. infusion for a specified duration (e.g., 12 hours).[1] The control group should receive an equivalent volume of the vehicle.

-